molecular formula C15H10ClN5O B11487326 4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline

4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline

Cat. No.: B11487326
M. Wt: 311.72 g/mol
InChI Key: FICGXZAGVYVEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the tetrazoloquinoxaline family. This compound is characterized by the presence of a tetrazole ring fused to a quinoxaline moiety, with a 3-chlorobenzyl group attached via an ether linkage. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H10ClN5O

Molecular Weight

311.72 g/mol

IUPAC Name

4-[(3-chlorophenyl)methoxy]tetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C15H10ClN5O/c16-11-5-3-4-10(8-11)9-22-15-14-18-19-20-21(14)13-7-2-1-6-12(13)17-15/h1-8H,9H2

InChI Key

FICGXZAGVYVEGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.